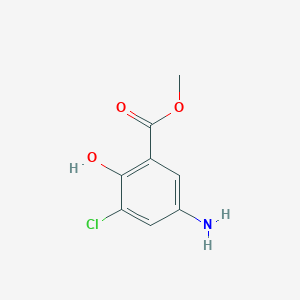

Methyl 5-amino-3-chloro-2-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-amino-3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-3-chloro-2-hydroxybenzoate can be synthesized from methyl 5-chloro-2-hydroxy-3-nitrobenzoate through a reduction reaction. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the amino group can be further reduced or modified.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the hydroxy group.

Reduction: Iron powder and hydrochloric acid are commonly used for reducing the nitro group to an amino group.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the hydroxy group leads to the formation of a carbonyl compound.

Scientific Research Applications

Methyl 5-amino-3-chloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Methyl 5-amino-2-hydroxybenzoate: Similar structure but lacks the chloro group.

Methyl 3-amino-5-chloro-2-hydroxybenzoate: Similar structure but with different positioning of functional groups.

Uniqueness: Methyl 5-amino-3-chloro-2-hydroxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical reactivity and potential biological activities .

Biological Activity

Methyl 5-amino-3-chloro-2-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including analgesic effects, anti-inflammatory properties, and molecular interactions, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : C₈H₈ClN₁O₃

- Molecular Weight : 201.61 g/mol

This compound features a methyl ester group, an amino group, a hydroxyl group, and a chlorine atom, which contribute to its biological reactivity and interaction with various biological targets.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of this compound. In particular, it has been shown to exhibit significant anti-nociceptive effects in various in vivo models.

- Case Study : An investigation utilizing the acetic acid-induced writhing test demonstrated that this compound significantly reduced pain responses at doses of 4.95 mg/kg, indicating a potent analgesic effect compared to traditional analgesics .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.

- Mechanism : Molecular docking studies suggest that this compound binds effectively to COX-2 receptors, which are pivotal in mediating inflammatory responses .

3. Molecular Interactions and Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using computational models. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Plasma Protein Binding | Moderate (~69%) |

| CNS Penetration | Active (Brain/CNS > 1) |

These findings suggest that the compound is well absorbed and can cross the blood-brain barrier, making it a candidate for central nervous system-related therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions with anhydrides or acyl chlorides. Variations in the synthesis process can lead to derivatives with enhanced biological activities.

Table: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Salicylic acid derivatives |

| Reaction Conditions | Acylation under controlled temperature |

| Purification Method | Recrystallization or chromatography |

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 5-amino-3-chloro-2-hydroxybenzoate |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,10H2,1H3 |

InChI Key |

HHUNCVJWXLHASW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.